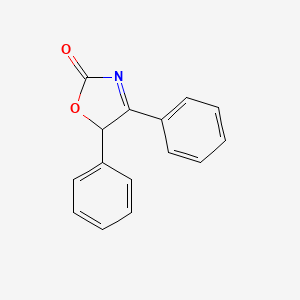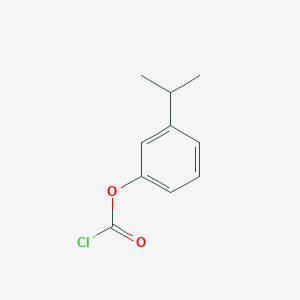
3-Isopropylphenyl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropylphenyl carbonochloridate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenyl carbonochloridate, where the phenyl ring is substituted with an isopropyl group at the third position. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Isopropylphenyl carbonochloridate can be synthesized through the reaction of 3-isopropylphenol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows: [ \text{3-Isopropylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the continuous addition of phosgene to a solution of 3-isopropylphenol in an inert solvent, such as toluene, under controlled temperature conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropylphenyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl carbon in this compound is highly electrophilic, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of carbamates, esters, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-isopropylphenol and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound to form carbamates.
Alcohols: React to form esters.
Thiols: React to form thiocarbonates.
Major Products:
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
3-Isopropylphenyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through carbamate formation.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
Mecanismo De Acción
The mechanism of action of 3-isopropylphenyl carbonochloridate involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of carbamates, esters, and thiocarbonates, which have diverse applications in different fields.
Comparación Con Compuestos Similares
Phenyl carbonochloridate: Lacks the isopropyl group, making it less sterically hindered.
Benzyl carbonochloridate: Contains a benzyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: 3-Isopropylphenyl carbonochloridate is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it more selective in certain reactions compared to its analogs.
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
(3-propan-2-ylphenyl) carbonochloridate |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)8-4-3-5-9(6-8)13-10(11)12/h3-7H,1-2H3 |
Clave InChI |
CCEZRCFZNXFCJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12435072.png)
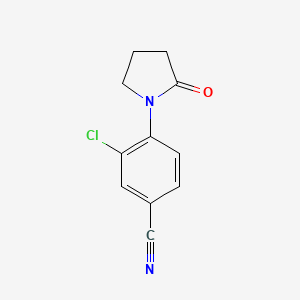





![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
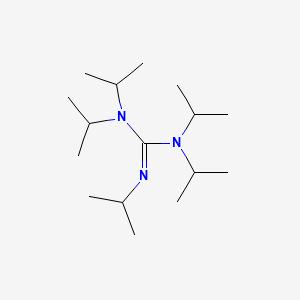


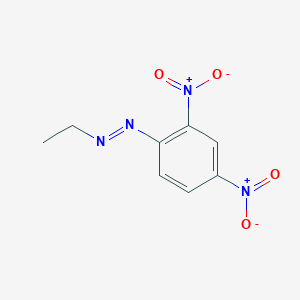
![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
